molecular formula C18H15F3N2OS B2648772 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione CAS No. 688791-37-9

4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2648772
CAS No.: 688791-37-9
M. Wt: 364.39
InChI Key: CXDLLAHHJPGLQN-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an imidazole ring, which is a common motif in many biologically active molecules, and the presence of both ethoxy and trifluoromethyl groups adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the imidazole ring.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione
  • 4-(4-ethoxyphenyl)-1-[3-(difluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione

Uniqueness

The presence of both ethoxy and trifluoromethyl groups in 4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione makes it unique compared to similar compounds

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-2-24-15-8-6-12(7-9-15)16-11-23(17(25)22-16)14-5-3-4-13(10-14)18(19,20)21/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDLLAHHJPGLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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